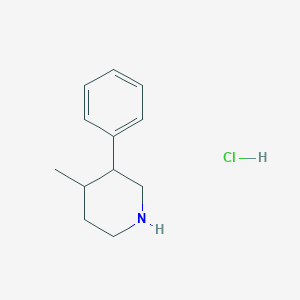
4-Methyl-3-phenylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-phenylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a phenyl group at the third position on the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability .
作用机制
Target of Action
4-Methyl-3-phenylpiperidine hydrochloride is a synthetic compound that belongs to the phenylpiperidine class Compounds in the phenylpiperidine class, such as meperidine, are known to target the central nervous system (cns) μ-opioid receptors .
Mode of Action
Meperidine functions as an analgesic due to its agonistic action on CNS μ-opioid receptors, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . It’s plausible that this compound may have a similar mode of action.
Biochemical Pathways
Based on the mode of action of similar phenylpiperidine compounds, it can be inferred that the compound may affect the opioid signaling pathway, which plays a crucial role in pain perception .
Pharmacokinetics
Meperidine has a 65% first-pass uptake by the lungs and higher plasma protein binding than morphine . It’s plausible that this compound may have similar ADME properties.
Result of Action
Based on the mode of action of similar phenylpiperidine compounds, it can be inferred that the compound may result in altered pain perception and cns depression .
生化分析
Cellular Effects
Phenylpiperidines are known to have a variety of effects on the central nervous system . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Phenylpiperidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-phenylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the reduction of quaternary pyridinium salts using sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . The resulting product is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability .
化学反应分析
Types of Reactions: 4-Methyl-3-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Commonly involves hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom in the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of piperidinones.
Reduction: Formation of various alkylpiperidines.
Substitution: Formation of N-substituted piperidines.
科学研究应用
4-Methyl-3-phenylpiperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its analgesic properties, similar to other piperidine derivatives like meperidine.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Meperidine: Another phenylpiperidine with analgesic properties.
Pethidine: Known for its use in pain management.
4-Phenylpiperidine: Shares structural similarities but differs in pharmacological effects.
Uniqueness: 4-Methyl-3-phenylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-methyl-3-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMICDKJSLDYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)
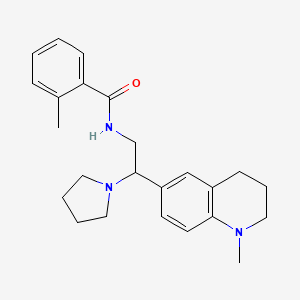
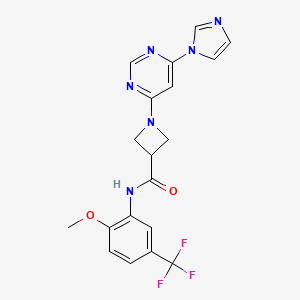


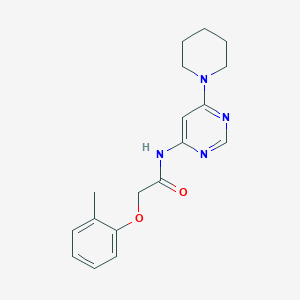
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2629919.png)
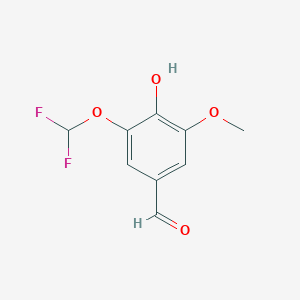
![1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2629922.png)
![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)
![1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2629925.png)
![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2629927.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B2629929.png)
